molecular formula C4H2INO3 B2431002 5-Iodo-1,2-oxazole-3-carboxylic acid CAS No. 1935586-77-8

5-Iodo-1,2-oxazole-3-carboxylic acid

Cat. No.: B2431002
CAS No.: 1935586-77-8
M. Wt: 238.968
InChI Key: QSXFEBIJHCTRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-1,2-oxazole-3-carboxylic acid is a high-value chemical building block designed for research and development applications. As a functionalized isoxazole, it integrates a carboxylic acid group and an iodine atom on the heterocyclic core, making it a versatile intermediate for synthesizing more complex molecules . Researchers can utilize the carboxylic acid moiety for amide coupling reactions or esterification, as demonstrated in the synthesis of derivatives like Methyl 5-iodo-1,2-oxazole-3-carboxylate . Concurrently, the iodine substituent is highly amenable to metal-catalyzed cross-coupling reactions, enabling the construction of biaryl systems or the introduction of various functional groups. Compounds based on the isoxazole scaffold are extensively investigated for their herbicidal activity and their potential as inhibitors of enzymes like monoamine oxidase . This compound is intended for use as a key synthetic precursor in medicinal chemistry, agrochemical research, and materials science. Handle with care; refer to the Safety Data Sheet for detailed hazard information. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXFEBIJHCTRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodo 1,2 Oxazole 3 Carboxylic Acid and Its Analogs

Direct Iodination Strategies for 1,2-Oxazole Systems

Direct C-H iodination represents an atom-economical approach to introduce an iodine atom onto the oxazole (B20620) core. The regioselectivity of this transformation is a critical challenge, often governed by the electronic properties of the substituents on the heterocyclic ring.

The C-5 position of the 1,2-oxazole ring can be susceptible to electrophilic aromatic substitution, enabling direct iodination. The choice of iodinating agent and reaction conditions is paramount to achieving high regioselectivity. Methodologies often employ molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of an activating agent. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used as a mild oxidant in conjunction with molecular iodine to facilitate the iodination of pyrazole (B372694) systems, a strategy that can be adapted for oxazoles. nih.gov This reaction proceeds under relatively mild conditions, making it suitable for substrates with sensitive functional groups. nih.gov

Another approach involves the use of a silver salt, such as silver mesylate, with molecular iodine. This combination is believed to generate a highly electrophilic sulfonyl-based hypoiodite (B1233010) in situ, which can effectively iodinate a range of heterocycles. acs.org The reactivity can be tuned by the choice of the silver salt, allowing for the iodination of both electron-rich and electron-deficient systems. acs.org

Substrate TypeReagentsConditionsSelectivityYield (%)
1-Aryl-3-CF3-pyrazolesI₂, CANMeCN, refluxC-4 selectiveHigh
(Hetero)arenesI₂, Silver MesylateDichloromethane, rtVariesGood to Excellent

This table presents data for related azole systems, illustrating general strategies applicable to 1,2-oxazoles.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) diacetate, serve as powerful oxidants in the synthesis of heterocyclic compounds. nsf.govthieme-connect.comumn.edubohrium.com One prominent application is the generation of nitrile oxides from aldoximes. These reactive 1,3-dipoles can then undergo in situ [3+2] cycloaddition reactions with alkynes to form the isoxazole (B147169) ring. researchgate.netrsc.org

This methodology allows for one-pot syntheses, where the formation of the heterocyclic core occurs concurrently with functionalization. rsc.org While direct iodination during the cycloaddition is less common, these reagents can facilitate the synthesis of complex oxazole precursors that are primed for subsequent iodination. For example, the reaction of aldoximes with alkynes promoted by a hypervalent iodine reagent can yield highly substituted isoxazoles. nsf.gov If an alkyne bearing an iodine atom is used, this method can directly lead to iodinated products. The intramolecular variant of this reaction, using alkyne-tethered aldoximes, is also an efficient route to polycyclic isoxazole derivatives. researchgate.net

Copper-Catalyzed Cycloaddition and Halogenation Protocols

Copper catalysis has revolutionized the synthesis of azole heterocycles, most notably through the azide-alkyne cycloaddition (CuAAC). These principles have been extended to include halogenation steps, providing streamlined access to functionalized products.

Modern catalytic systems often rely on the in situ formation of the active catalyst from a stable precatalyst and ligands. In copper-catalyzed iodination, this approach avoids the use of sensitive or unstable catalysts. For example, visible-light-induced synergistic copper catalysis can be achieved using a combination of a simple copper(I) source like Cu(IPr)I and a ligand such as rac-BINAP. nih.gov Mechanistic studies suggest the in situ generation of distinct catalytic species that cooperatively facilitate the reaction, expanding the scope to include a wide variety of heterocycles. nih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules. acs.org

One-pot procedures that combine heterocycle formation with subsequent C-H functionalization are highly efficient. A prominent example is the copper-catalyzed reaction of 1-iodoalkynes with azides, which yields 5-iodo-1,2,3-triazoles with exceptional regioselectivity and speed. nih.govresearchgate.net This reaction highlights the unique reactivity of copper(I) acetylides and their ability to direct the formation of specific regioisomers. nih.gov

While this specific reaction yields triazoles, the underlying principles can inform the design of one-pot syntheses for iodinated oxazoles. A hypothetical route could involve the copper-catalyzed formation of an oxazole followed by the introduction of an iodinating agent in the same pot. The development of such tandem reactions, where a single catalyst mediates both cyclization and C-I bond formation, is a significant goal in synthetic chemistry. nih.gov

Reaction TypeCatalyst SystemKey ReactantsProduct
Azide-Alkyne CycloadditionCopper(I) Iodide, Amine LigandOrganic Azides, 1-Iodoalkynes5-Iodo-1,4,5-trisubstituted-1,2,3-triazoles
Carbo-aroylationCu(IPr)I, rac-BINAPUnactivated AlkenesVarious Heterocycles

This table showcases copper-catalyzed methods for synthesizing related iodinated azoles and other heterocycles.

Lithiation-Mediated Functionalization and Subsequent Iodination

Directed ortho-metalation, or more broadly, deprotonation-mediated functionalization, is a powerful strategy for regioselective synthesis. This method involves the use of a strong base to selectively remove a proton, generating a carbanion that can be trapped with an electrophile, such as molecular iodine.

For the 1,2-oxazole ring system, the C-5 proton is often the most acidic and can be selectively removed using a strong lithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially at low temperatures (-78 °C). nih.gov The resulting 5-lithio-1,2-oxazole is a potent nucleophile that reacts readily with an iodine source (e.g., I₂) to afford the desired 5-iodo-1,2-oxazole derivative. nih.gov

The choice of base and reaction conditions is critical to avoid side reactions. For instance, metalation of a related oxazole with lithium hexamethyldisilazide (LiHMDS) at -78°C, followed by quenching with iodine at the same temperature, can selectively yield the C-4 iodo isomer, demonstrating the high dependence of regioselectivity on the specific conditions and substrate. researchgate.net However, for many pyrazole and oxazole systems, trapping of the in situ generated lithium intermediate with iodine is a reliable method for producing 5-iodo derivatives exclusively. nih.gov

SubstrateBaseConditions (Deprotonation)ElectrophileProduct
1-Aryl-3-CF3-pyrazolen-BuLiTHF, -78 °CI₂5-Iodo-1-aryl-3-CF3-pyrazole
Substituted OxazoleLiHMDSTHF, -78 °CI₂4-Iodooxazole

This table provides examples of lithiation-iodination on related azole cores, illustrating the methodology's potential for regiocontrol.

Palladium-Catalyzed Cross-Coupling Precursors for Iodinated Oxazoles

The strategic introduction of an iodine atom onto the oxazole ring is a key transformation that unlocks a diverse range of synthetic possibilities through palladium-catalyzed cross-coupling reactions. Iodinated oxazoles, including derivatives such as 5-iodo-1,2-oxazole-3-carboxylic acid, serve as versatile precursors for the formation of carbon-carbon and carbon-heteroatom bonds. This approach is highly valued for its ability to construct complex molecular architectures, including poly-oxazole natural products and other biologically active compounds.

The utility of iodo-oxazoles in palladium-catalyzed cross-coupling is rooted in the reactivity of the carbon-iodine bond. This bond is susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle of common cross-coupling reactions like Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. The position of the iodine atom on the oxazole ring dictates the regioselectivity of the subsequent functionalization.

Research has demonstrated the successful application of various iodinated oxazoles in these transformations. For instance, the regioselective synthesis of 2,4-diiodinated or 2-iodinated oxazoles has been developed as a strategy to access precursors for natural product synthesis. These precursors can then undergo selective cross-coupling reactions at specific carbon centers of the oxazole ring.

A variety of palladium catalysts and reaction conditions have been employed to effectively couple iodinated oxazoles with a wide array of coupling partners. These partners include boronic acids (Suzuki-Miyaura), organostannanes (Stille), alkenes (Heck), and terminal alkynes (Sonogashira), allowing for the introduction of aryl, heteroaryl, vinyl, and alkynyl moieties.

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions utilizing iodinated oxazole precursors, showcasing the diversity of achievable transformations.

Iodinated Oxazole PrecursorCoupling PartnerCatalyst SystemReaction TypeProductYield (%)
2-Iodo-imidazole derivativeAlkenyl boronate esterPalladium catalystSuzuki-Miyaura2-Propylsuccinyl imidazole (B134444) derivativeNot specified
2,4-DihalooxazolesAryl and heteroaryl boronic acidsPalladium catalystSuzuki-MiyauraTrisoxazolesHigh
5-Phenyloxazole (via C-2 metalation and reaction with Bu3SnCl)Aryl halidePalladium catalystStille2-Aryl-5-phenyloxazoleModerate
Ethyl oxazole-4-carboxylateIodo-, bromo-, and chloro(hetero)aromaticsPalladium catalystDirect (hetero)arylation2-(Hetero)arylated oxazolesGood

The choice of catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these cross-coupling reactions. Microwave-assisted coupling has also been shown to accelerate reaction times and improve yields in certain cases. ignited.in The ability to selectively functionalize the oxazole core at different positions through the use of iodinated precursors highlights the power of this methodology in modern organic synthesis.

Reactivity and Derivatization Chemistry of 5 Iodo 1,2 Oxazole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a key handle for derivatization through nucleophilic acyl substitution reactions. Like other carboxylic acids, its direct reactivity towards nucleophiles is moderate due to the hydroxyl group being a poor leaving group. Therefore, activation is typically required to facilitate transformations into various derivatives such as esters, amides, and acid halides.

Common derivatizations include:

Esterification: The conversion to esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Amidation: The formation of amides is accomplished by reacting the activated carboxylic acid (e.g., an acid chloride or an in situ activated species) with a primary or secondary amine.

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which can then be readily used in subsequent reactions.

These transformations allow for the introduction of a wide variety of functional groups, which is crucial for modifying the molecule's steric and electronic properties. A one-pot synthesis strategy has been reported for converting carboxylic acids into 2,5-disubstituted 1,3,4-oxadiazoles, showcasing a more complex transformation of the carboxyl group. nih.gov

TransformationReagent(s)Product
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)5-Iodo-1,2-oxazole-3-carboxylate ester
Amidation1. SOCl₂ or EDC/HOBt 2. Amine (R₂NH)5-Iodo-1,2-oxazole-3-carboxamide
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)5-Iodo-1,2-oxazole-3-carbonyl chloride
Oxadiazole FormationN-isocyaniminotriphenylphosphorane (NIITP), then Aryl Iodide, CuI2-(5-Iodo-1,2-oxazol-3-yl)-5-aryl-1,3,4-oxadiazole

Functional Group Interconversions at the C-5 Iodo Position

The carbon-iodine bond at the C-5 position is a highly valuable site for synthetic modification. The iodine atom can be replaced through various metal-catalyzed cross-coupling reactions or by nucleophilic substitution, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl and heteroaryl halides. The C-5 iodo group of the oxazole (B20620) ring is an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been extensively used to functionalize halo-oxazoles and other similar heterocycles. ignited.in

Key coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, introducing new aryl or vinyl substituents. This reaction has been successfully applied to the synthesis of 4,4'-dioxazoles. ignited.in

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to install alkynyl groups, which are versatile functionalities for further elaboration. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a new C-C bond at the C-5 position.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, providing access to 5-amino-oxazole derivatives.

The predictable and regioselective nature of these reactions allows for the controlled synthesis of complex molecules. researchgate.net

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)5-Aryl/Vinyl-1,2-oxazole derivative
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)5-Alkynyl-1,2-oxazole derivative
HeckAlkene (CH₂=CHR)Pd(OAc)₂, Ligand, Base5-Vinyl-1,2-oxazole derivative
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand, Base5-Amino-1,2-oxazole derivative
StilleOrganostannane (R-SnBu₃)Pd(PPh₃)₄5-Aryl/Vinyl-1,2-oxazole derivative

The iodine atom at the C-5 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The feasibility of this reaction is significantly enhanced by the presence of the electron-withdrawing carboxylic acid group at the C-3 position. This group helps to stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction, thereby lowering the activation energy for the substitution. libretexts.orgyoutube.com

The SNAr mechanism involves two main steps:

Addition: A strong nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination: The leaving group (iodide) is expelled, and the aromaticity of the oxazole ring is restored.

A variety of nucleophiles can be employed in these reactions, allowing for the introduction of diverse functionalities.

NucleophileReagent (Example)Product Type
AlkoxideSodium Methoxide (NaOMe)5-Methoxy-1,2-oxazole derivative
ThiolateSodium Thiophenoxide (NaSPh)5-(Phenylthio)-1,2-oxazole derivative
AminePiperidine5-(Piperidin-1-yl)-1,2-oxazole derivative
AzideSodium Azide (NaN₃)5-Azido-1,2-oxazole derivative

Electrophilic and Nucleophilic Reactions on the Oxazole Ring System

The inherent reactivity of the oxazole ring itself is a critical aspect of its chemistry. The ring is considered electron-deficient due to the electronegativity of the nitrogen and oxygen heteroatoms. This electronic nature dictates its behavior towards electrophiles and nucleophiles.

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult and requires the presence of activating, electron-donating groups. pharmaguideline.comtandfonline.com In 5-iodo-1,2-oxazole-3-carboxylic acid, the presence of the strongly electron-withdrawing carboxylic acid group deactivates the ring towards electrophilic attack. For substituted oxazoles, the general order of reactivity for electrophilic attack is C4 > C5 > C2. pharmaguideline.com Given the substitution pattern of the title compound, electrophilic substitution is highly unfavorable. Reactions like nitration and sulfonation are unlikely to occur under standard conditions. pharmaguideline.com

Nucleophilic Reactions: Nucleophilic attack on the unsubstituted carbons of the oxazole ring is also uncommon unless an oxazolium salt is formed. clockss.org Such attacks, when they do occur, often lead to ring cleavage rather than substitution, especially in the absence of a good leaving group on the ring carbon. pharmaguideline.com The most electron-deficient carbon in the oxazole ring is typically the C-2 position, making it the most likely site for metallation (e.g., deprotonation with a strong base) or nucleophilic attack if a leaving group is present. wikipedia.orgbrainly.in For this compound, the primary sites of reactivity remain the carboxylic acid and the C-5 iodo-substituent, with the ring system itself being relatively inert under many conditions.

Theoretical and Computational Chemistry Studies on 5 Iodo 1,2 Oxazole 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

There are no specific quantum chemical calculations for 5-Iodo-1,2-oxazole-3-carboxylic acid reported in the reviewed literature. In general, studies on related heterocyclic compounds often utilize Density Functional Theory (DFT) to analyze electronic properties. researchgate.netresearchgate.net Such calculations typically provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. asianpubs.org These parameters are crucial for understanding the reactivity and intermolecular interactions of a molecule. For instance, the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of a compound. asianpubs.org However, the specific values and electronic characteristics for this compound have not been documented.

Molecular Modeling and Property Prediction

Specific molecular modeling and property prediction studies for this compound are not available in the current body of scientific literature. Molecular modeling is a valuable tool for predicting a range of physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, which are important in medicinal chemistry. nih.gov For the broader class of isoxazoles, molecular docking studies are sometimes performed to understand their interaction with biological targets. nih.govnih.gov These simulations can predict the binding affinity and orientation of a molecule within the active site of a protein, offering insights into its potential biological activity. nih.govnih.gov Without specific studies on this compound, its predicted properties and biological interactions remain undetermined.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Detailed reaction mechanism studies, including transition state analysis, for the specific synthetic pathways leading to this compound have not been published. The synthesis of isoxazoles often involves 1,3-dipolar cycloaddition reactions. rsc.orgnih.govnanobioletters.com Computational studies, often using DFT, can be employed to investigate the mechanisms of such reactions, detailing the structures of transition states and intermediates to understand the reaction's feasibility, regioselectivity, and kinetics. mdpi.comacs.org For instance, DFT calculations have been used to elucidate the acid-catalyzed formation of 5-CF3-isoxazoles, revealing the Gibbs free energies of intermediates and transition states. mdpi.com The synthesis of iodinated isoxazoles has been reported, but the associated computational analysis of the reaction mechanisms for this compound is absent from the literature. nih.gov

Research Applications of 5 Iodo 1,2 Oxazole 3 Carboxylic Acid in Advanced Chemical Sciences

Role as a Synthetic Building Block for Complex Organic Molecules

5-Iodo-1,2-oxazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of more complex organic molecules. ontosight.ai The structure possesses two key functional handles: the carboxylic acid group and the iodine atom, both of which can be selectively targeted for chemical modification. The 1,2-oxazole (also known as isoxazole) ring is a privileged scaffold found in numerous natural products and bioactive molecules, making this compound an attractive starting material for synthetic chemists. wikipedia.orgpharmatutor.org

The iodine atom at the 5-position is particularly significant as it provides a reactive site for various carbon-carbon bond-forming reactions. Halogenated heterocycles are frequently employed in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the construction of intricate molecular architectures. The ability to perform such modifications is crucial for creating libraries of diverse compounds for screening in drug discovery and materials science. mdpi.com

Simultaneously, the carboxylic acid at the 3-position can be readily converted into other functional groups. Standard organic transformations can yield amides, esters, and alcohols, or it can be used to link the oxazole (B20620) core to peptides or other biomolecules. This dual functionality allows for a modular approach to synthesis, where complex structures can be assembled systematically by reacting at either the iodo or the carboxylic acid position. The use of such functionalized oxazoles as "amino acid-like building blocks" has been explored for the preparation of heterocyclic peptides and for generating DNA-encoded chemical libraries for the discovery of new protein ligands. pharmatutor.org

Exploration in Drug Discovery Programs as a Bioisostere and Pharmacophore

The 1,2-oxazole-3-carboxylic acid motif is of significant interest in medicinal chemistry, where it is often explored as a bioisostere for a carboxylic acid. numberanalytics.comtandfonline.com A bioisostere is a chemical substituent that can replace another functional group within a drug molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic or pharmacodynamic properties. The carboxylic acid group, while often crucial for binding to a biological target, can lead to poor membrane permeability and rapid metabolic clearance. wikipedia.orgrsc.org Replacing it with a bioisostere like the acidic 3-hydroxyisoxazole (a tautomer of the oxazolone (B7731731) form) can maintain the necessary interactions with the target receptor while improving the drug-like properties of the compound. rsc.org

The this compound scaffold is an excellent starting point for the design of novel heterocyclic analogs for biological testing. nih.govtaylorandfrancis.com Medicinal chemists utilize strategies like bioisosteric replacement and molecular hybridization to create new compounds with potential therapeutic activity. taylorandfrancis.com

A notable example is the design of novel xanthine (B1682287) oxidase (XO) inhibitors for the treatment of gout. taylorandfrancis.com Recognizing that both indole (B1671886) and isoxazole (B147169) derivatives have shown inhibitory effects against XO, researchers designed and synthesized a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. taylorandfrancis.com In this work, the 5-iodo position of an isoxazole precursor serves as the attachment point for the indole moiety. By systematically varying the substituents on the indole ring, a library of new analogs was created for biological evaluation. taylorandfrancis.com This rational design approach, which combines known pharmacophores into a single molecule, is a common and effective strategy in modern drug discovery. nih.govktu.edu

Table 1: Examples of Designed Heterocyclic Analogs Based on the Isoxazole-3-Carboxylic Acid Scaffold
Core Scaffold Attached Moiety (at C5-position) Substituent on Attached Moiety Biological Target Reference
Isoxazole-3-carboxylic acid1H-Indole2-methylXanthine Oxidase (XO) taylorandfrancis.com
Isoxazole-3-carboxylic acid1H-Indole2-ethylXanthine Oxidase (XO) taylorandfrancis.com
Isoxazole-3-carboxylic acid1H-Indole2-propylXanthine Oxidase (XO) taylorandfrancis.com
Isoxazole-3-carboxylic acid1H-Indole2-trifluoromethylXanthine Oxidase (XO) taylorandfrancis.com

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the synthesis and testing of a series of structurally related compounds to understand how specific chemical features influence their biological activity. nih.gov For oxazole-based compounds, SAR studies help to identify which parts of the molecule are essential for efficacy and which can be modified to enhance potency, selectivity, or metabolic stability.

The investigation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as xanthine oxidase inhibitors provides a clear example of an SAR study. taylorandfrancis.com After establishing the initial "hit" compound, researchers synthesized analogs with different alkyl groups (methyl, ethyl, propyl) at the 2-position of the indole ring. Biological testing revealed that the inhibitory activity was sensitive to the size of this substituent. The compound with a 2-ethyl group (compound 6c ) showed the highest potency, with an IC50 value of 0.13 μM, which was significantly more potent than the parent drug allopurinol. taylorandfrancis.com Further molecular docking studies suggested that this enhanced activity was due to favorable interactions within the enzyme's active site. taylorandfrancis.com Such studies are critical for optimizing a lead compound into a potential drug candidate.

Table 2: Structure-Activity Relationship (SAR) Data for Novel Xanthine Oxidase Inhibitors
Compound ID Indole R-Group (at C2-position) XO Inhibitory Activity (IC50, μM) Reference
6a-H0.22 taylorandfrancis.com
6b-CH₃0.17 taylorandfrancis.com
6c-CH₂CH₃0.13 taylorandfrancis.com
6d-CH₂CH₂CH₃0.19 taylorandfrancis.com
Allopurinol(Standard)2.89 taylorandfrancis.com

Potential in Materials Science and Functional Molecule Design

While the primary focus of research on this compound has been in the life sciences, the broader class of oxazole and isoxazole heterocycles possesses properties that make them attractive for applications in materials science. ontosight.ainumberanalytics.com The rigid, planar, and aromatic nature of the oxazole ring, combined with its electronic characteristics, makes it a useful component in the design of functional organic materials.

Specifically, heterocyclic compounds are integral to the development of organic light-emitting diodes (OLEDs). Isomers such as 1,3,4-oxadiazoles are well-known for their use as electron-transporting materials in OLED devices due to their thermal stability and electron-deficient nature. taylorandfrancis.com The electronic properties of the 1,2-oxazole ring suggest it could be incorporated into similar materials, either as part of the main polymer backbone or as a pendant group, to modulate the charge transport and luminescent properties of the resulting device. rsc.org Furthermore, the ability of related oxazole-carboxylic acids to act as ligands for transition metals opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or photophysical properties.

Application in Probe Development for Chemical Biology Studies

The this compound scaffold is also well-suited for the development of chemical probes, which are specialized molecules used to study and manipulate biological systems. The creation of such probes often requires a core structure that can be easily modified to include reporter tags (like fluorophores) or reactive groups for covalent labeling.

Research has shown that suitably designed isoxazole derivatives can exhibit intense fluorescent properties. The iodine atom on the this compound core is an ideal handle for introducing fluorophores or other functionalities via cross-coupling reactions, such as the Suzuki coupling. If a derivative of this scaffold is found to bind specifically to a protein of interest (as seen with the xanthine oxidase inhibitors), a fluorescently-tagged version could be synthesized. This new molecule would act as a probe to visualize the protein's location and abundance within cells, aiding in biological research.

In addition to fluorescence, the isoxazole ring itself has been developed as a photo-cross-linker for use in photoaffinity labeling. wikipedia.org This advanced chemical biology technique involves a probe molecule that binds to its target protein and then, upon exposure to UV light, forms a permanent covalent bond. This allows researchers to isolate and identify the protein targets of a bioactive small molecule, a critical step in understanding its mechanism of action. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Iodo-1,2-oxazole-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves iodination of a pre-oxazole scaffold. A common approach includes refluxing 1,2-oxazole-3-carboxylic acid derivatives with iodine sources (e.g., N-iodosuccinimide) in acetic acid under controlled temperatures (80–100°C). Post-reaction, purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography is recommended. Structural analogs, such as 5-methyl-1,2-oxazole-3-carboxylic acid, have been synthesized using similar reflux conditions .

Q. How can the crystal structure of this compound be characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in polar solvents (e.g., ethanol/water) should be analyzed at 293 K. Key parameters include bond lengths (e.g., C–I: ~2.10 Å) and angles, with R factors <0.1 indicating high precision. For preliminary analysis, compare with structural analogs like 5-methyl-1,2-oxazole-3-carboxylic acid, which exhibited a mean C–C bond length of 0.003 Å and an R factor of 0.084 .

Q. What are the solubility and stability profiles of this compound under varying conditions?

  • Methodological Answer : Solubility tests in polar (water, DMSO) and nonpolar solvents (diethyl ether) should be conducted via gravimetric analysis. Stability studies under light, humidity, and temperature (e.g., 4°C vs. 25°C) require HPLC monitoring of degradation products. For example, related oxazole derivatives show instability in acidic conditions but stability in anhydrous DMSO at –20°C .

Q. How does the iodine substituent influence nucleophilic substitution reactions?

  • Methodological Answer : The iodine at position 5 acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. Kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMF at 60°C, monitored by NMR or LC-MS, can elucidate reactivity. Competitive pathways (e.g., hydrolysis vs. substitution) should be quantified via Arrhenius plots .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Use design of experiments (DoE) to test variables: catalyst type (e.g., Pd vs. Cu), solvent polarity (DMF vs. acetonitrile), and iodine equivalents. For example, increasing NIS from 1.1 to 1.5 equivalents improved yields in analogous iodination reactions by 20% .

Q. How to resolve contradictions in reported solubility data across studies?

  • Methodological Answer : Reproduce experiments using standardized protocols (e.g., USP dissolution apparatus) and validate via multiple techniques (e.g., dynamic light scattering for colloidal suspensions). Cross-reference with computational solubility predictions (e.g., COSMO-RS) to identify outliers. Discrepancies in oxazole derivatives often arise from polymorphic forms or residual solvents .

Q. What mechanistic insights explain regioselective iodination at position 5?

  • Methodological Answer : Isotopic labeling (e.g., deuterated oxazole) combined with DFT calculations (B3LYP/6-311+G**) can map electronic effects. Kinetic isotope effects (KIEs) and Hammett plots using substituted oxazoles reveal whether the reaction is charge- or orbital-controlled. For example, electron-withdrawing groups at position 3 enhance iodination rates at position 5 .

Q. What methodologies are suitable for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use fluorescence-based assays (e.g., NADH-coupled enzyme inhibition) at varying concentrations (1–100 µM). For cellular studies, employ MTT assays in cancer cell lines (e.g., HeLa) with IC50 calculations. Related triazole-carboxylic acids showed activity via thioredoxin reductase inhibition, suggesting similar pathways for oxazole derivatives .

Q. How can computational modeling predict reactivity and binding interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) and DFT calculations (Gaussian 16) for frontier molecular orbitals (HOMO/LUMO) provide mechanistic insights. For example, the electron-deficient iodine atom in this compound enhances electrophilic binding to cysteine residues in enzymes .

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